Nonacosan-10-ol
CAS No.: 504-55-2
Cat. No.: VC1949891
Molecular Formula: C29H60O
Molecular Weight: 424.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 504-55-2 |
|---|---|
| Molecular Formula | C29H60O |
| Molecular Weight | 424.8 g/mol |
| IUPAC Name | nonacosan-10-ol |
| Standard InChI | InChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
| Standard InChI Key | CPGCVOVWHCWVTP-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O |
| Melting Point | 81-81.5°C |
Introduction
Nonacosan-10-ol is a fatty alcohol with the molecular formula C29H60O. It is a derivative of nonacosane, where a hydroxy group is substituted at the tenth carbon atom. This compound is classified as an ultra-long-chain fatty alcohol and is known to play a role as a plant metabolite . Nonacosan-10-ol has been identified in various plant species, including Symphoricarpos albus and Ginkgo biloba .
Occurrence in Plants
Nonacosan-10-ol is widely distributed in plant epicuticular waxes, particularly in the form of nanotubes. It has been found in high concentrations in the needles of Pinus halepensis and Pinus pinaster . For example, in Pinus halepensis, nonacosan-10-ol constitutes about 77.08% of the needle cuticular wax on average . Similarly, in Pinus pinaster, it averages around 77.1% .
FTIR Spectroscopy
FTIR spectroscopy has been used to study the molecular vibrations and crystal structure of synthesized racemic nonacosan-10-ol. The results show evidence of extensive hydrogen bonding and an orthorhombic perpendicular subcell, indicating a high degree of molecular order . This research provides valuable insights into the physical properties and structural arrangements of nonacosan-10-ol in its crystalline form.
Performance Evaluation in Polyethylene
Nonacosan-10-ol has been incorporated into polyethylene to evaluate its effects on material properties. The diffusion coefficient of polyethylene decreases with increasing nonacosan-10-ol content, indicating potential applications in modifying polymer properties . The table below summarizes the diffusion coefficients for different ratios of polyethylene to nonacosan-10-ol:
| Weight % of PE-Nonacosan-10-ol | Diffusion Coefficient D, m²/s | % Decrease in D with Respect to PE |
|---|---|---|
| 100–0 | 5.062 × 10⁻¹⁰ ± 1.2067 × 10⁻¹¹ | - |
| 94.8–5.2 | 4.7158 × 10⁻¹⁰ ± 1.089 × 10⁻¹¹ | 6.83 |
| 82.9–17.1 | 4.6547 × 10⁻¹⁰ ± 1.6711 × 10⁻¹¹ | 8.05 |
| 70.8–29.2 | 4.2289 × 10⁻¹⁰ ± 1.5893 × 10⁻¹¹ | 16.46 |
| 59.2–40.8 | 4.3856 × 10⁻¹⁰ ± 9.5663 × 10⁻¹² | 13.36 |
| 54.8–45.2 | 4.3060 × 10⁻¹⁰ ± 7.6644 × 10⁻¹² | 14.94 |
| 0–100 | 1.0159 × 10⁻⁹ ± 1.7738 × 10⁻¹¹ | - |
Isolation and Identification
Nonacosan-10-ol has been isolated and identified from various plant sources using techniques like gas chromatography-mass spectrometry (GC-MS) . Its presence in Glycyrrhiza uralensis has also been noted, highlighting its broader distribution across different plant species .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume